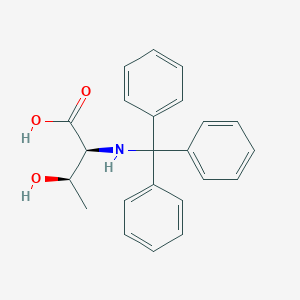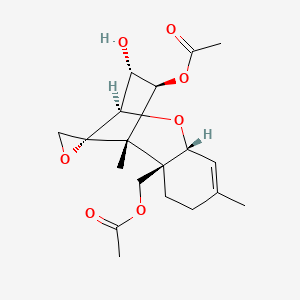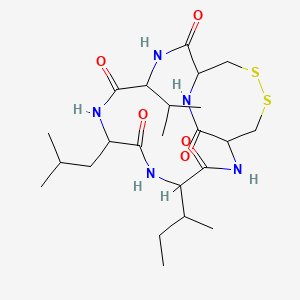
N-(Triphenylmethyl)-L-threonine
Übersicht
Beschreibung
N-(Triphenylmethyl)-L-threonine is a useful research compound. Its molecular formula is C23H23NO3 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(Triphenylmethyl)-L-threonine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Triphenylmethyl)-L-threonine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Metabolic Engineering for L-Threonine Production
- L-threonine is produced mainly through microbial fermentation, with metabolic engineering offering a robust alternative to random mutation for strain development. This process is crucial for optimizing production in Escherichia coli and Corynebacterium glutamicum (Dong, Quinn, & Wang, 2011).
- Innovative strategies, such as two-stage carbon distribution and cofactor generation, have significantly improved L-threonine productivity in Escherichia coli, highlighting potential applications in producing other oxaloacetate derivatives (Liu et al., 2018).
2. Role in Threonine Aldolases and Synthesis Applications
- Threonine aldolases (TAs) are important for the catalysis of carbon-carbon bond formations, enabling the synthesis of β-hydroxy-α-amino acids. These are crucial for pharmaceuticals like thiamphenicol and L-threo-3,4-dihydroxyphenylserine (Dückers et al., 2010).
3. Threonine Export and Microbial Mechanisms
- Research has identified specific genes and mechanisms in Corynebacterium glutamicum and Escherichia coli that play a role in the efficient export of L-threonine, which is pivotal for its production and industrial applications (Simic, Sahm, & Eggeling, 2001).
Eigenschaften
IUPAC Name |
(2S,3R)-3-hydroxy-2-(tritylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-17(25)21(22(26)27)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21,24-25H,1H3,(H,26,27)/t17-,21+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIIBFYYCAFENA-UTKZUKDTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557160 | |
| Record name | N-(Triphenylmethyl)-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Triphenylmethyl)-L-threonine | |
CAS RN |
80514-76-7 | |
| Record name | N-(Triphenylmethyl)-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E,5S,6R,7S,9R,10E,12E,15R,16Z,18E)-17-ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-19-[(2R,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]-8-oxononadeca-2,10,12,16,18-pentaenoic acid](/img/structure/B7840179.png)

![4,13-Dihydroxy-9-(3-hydroxy-4,5-dimethoxyphenyl)-4,4a,8,9-tetrahydro-1aH,7H,12H-8,11a-(azenometheno)[1,2,4]dithiazepino[4,3-b]oxireno[e][1,2]benzoxazin-7-one](/img/structure/B7840190.png)




![[[4-(methylcarbamoyl)phenyl]-diphenylmethyl] (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoate](/img/structure/B7840214.png)
![[[4-(methylcarbamoyl)phenyl]-diphenylmethyl] (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B7840219.png)
![[[4-(methylcarbamoyl)phenyl]-diphenylmethyl] (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate](/img/structure/B7840220.png)


![9H-fluoren-9-ylmethyl N-[3-[(4-methylphenyl)methylamino]-3-oxopropyl]carbamate;2-[4-(hydroxymethyl)-3-methoxyphenoxy]-N-[(4-methylphenyl)methyl]acetamide;2-[4-(hydroxymethyl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7840251.png)
![9H-fluoren-9-ylmethyl N-[3-[(4-methylphenyl)methylamino]-3-oxopropyl]carbamate;[2-methoxy-4-[2-[(4-methylphenyl)methylamino]-2-oxoethoxy]phenyl]methyl 2-[4-[(2,4-dimethoxyphenyl)-(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenoxy]acetate;[4-[2-[(4-methylphenyl)methylamino]-2-oxoethoxy]phenyl]methyl 2-[4-[(2,4-dimethoxyphenyl)-(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenoxy]acetate](/img/structure/B7840263.png)